molecular formula C19H25NO4 B2723590 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one CAS No. 1797182-25-2

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one

Cat. No. B2723590
CAS RN: 1797182-25-2
M. Wt: 331.412
InChI Key: LQMQCPYTCNYVTF-UHFFFAOYSA-N
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Description

The compound appears to contain an azabicyclo[3.2.1]oct-2-ene moiety, which is a type of bicyclic compound containing a nitrogen atom . It also has a trimethoxyphenyl group, which is a phenyl ring with three methoxy (-OCH3) substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic structure, the introduction of the trimethoxyphenyl group, and the formation of the propan-1-one moiety . The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the various functional groups . The azabicyclo[3.2.1]oct-2-ene moiety would likely impart some degree of rigidity to the molecule, while the trimethoxyphenyl and propan-1-one groups would add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present . The azabicyclo[3.2.1]oct-2-ene moiety might undergo reactions typical of other bicyclic compounds, while the trimethoxyphenyl and propan-1-one groups would have their own characteristic reactivities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . Factors such as polarity, solubility, melting point, and boiling point would all be affected by the specific functional groups and the overall structure of the molecule .

Scientific Research Applications

Stereoselective Synthesis and Structural Characterization

Research efforts have been dedicated to the stereoselective synthesis and structural characterization of optically active derivatives related to this compound. For example, Uchiyama et al. (2001) reported on the stereoselective synthesis of optically active perhydrofuro[2,3-b]furan derivatives, highlighting a novel approach using asymmetric oxyselenenylation as a key step (Uchiyama et al., 2001). Similarly, Wu et al. (2015) synthesized and characterized the crystal structure of a closely related compound, providing insights into its molecular configuration through X-ray crystallography (Wu et al., 2015).

Antibacterial Activity

The development of novel polymers with antibacterial properties has also been explored. Kumar et al. (2017) synthesized cinchonidinyl-based acrylic and methacrylic homopolymers from derivatives of this compound, showing enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria (Kumar et al., 2017).

Enantioselective Syntheses

The compound and its derivatives have been utilized in enantioselective syntheses. Mao et al. (2014) presented a novel method for the synthesis of hydroxylated 8-azabicyclo[3,2,1]octan-3-ones, applying this technique to the enantioselective synthesis of tropane alkaloids, demonstrating the compound's versatility in synthetic organic chemistry (Mao et al., 2014).

Advanced Organic Synthesis Techniques

Advanced organic synthesis techniques involving the compound and its derivatives have been explored for creating various structurally complex molecules. For instance, the synthesis of 3-azabicyclo[3.3.0]oct-5-en-7-ones via a combination of Nicholas reaction and Pauson-Khand cyclization was efficiently executed, showcasing the compound's utility in intricate synthetic routes (Jeong et al., 1991).

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound . If it’s a drug or biologically active compound, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications . This could include studies on its reactivity, its physical and chemical properties, and any biological activity it might have .

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-22-16-11-7-13(18(23-2)19(16)24-3)8-12-17(21)20-14-5-4-6-15(20)10-9-14/h4-5,7,11,14-15H,6,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMQCPYTCNYVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)N2C3CCC2C=CC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one

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